[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol
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Overview
Description
[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridine core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carbonyl compounds, while substitution reactions may introduce new functional groups to the pyridine ring.
Scientific Research Applications
[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol can be compared with other similar compounds, such as:
Moxifloxacin Related Compound D: Shares a similar pyrrolo[3,4-b]pyridine core but differs in functional groups and biological activity.
Methyl (2R,3AR,7AS)-6-Methyl-4-Oxo-3A-(Phenylsulfonyl)-2,3,3A,4,7,7A-Hexahydro-1H-Indene-2-Carboxylate: Another compound with a sulfonyl group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(2R,4aR,7aS)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methanol |
InChI |
InChI=1S/C16H22N2O3S/c1-12-3-7-15(8-4-12)22(20,21)18-9-14-6-5-13(2)17-16(14,10-18)11-19/h3-8,13-14,17,19H,9-11H2,1-2H3/t13-,14-,16+/m1/s1 |
InChI Key |
SHOJHARRYDQTTN-FMKPAKJESA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CO)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1C=CC2CN(CC2(N1)CO)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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